![molecular formula C14H9N3O3 B4729575 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4729575.png)
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cancer cell growth and proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell proliferation. In vivo studies have shown that this compound can reduce tumor growth and increase survival rates in animal models of cancer.
Advantages and Limitations for Lab Experiments
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for use in lab experiments, including its high selectivity and specificity for certain enzymes and pathways, its fluorescent properties, and its potential as a building block for the synthesis of novel materials. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine, including the development of more efficient and scalable synthesis methods, the investigation of its potential as an anticancer agent in clinical trials, and the exploration of its potential applications in materials science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity.
Scientific Research Applications
3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, with promising results in preclinical studies. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c1-2-10(7-15-5-1)13-16-14(20-17-13)9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGYHIRLHINGGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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